molecular formula C17H23BClNO2 B13501972 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methanamine hydrochloride

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methanamine hydrochloride

Cat. No.: B13501972
M. Wt: 319.6 g/mol
InChI Key: HNRHRILEHKYOAK-UHFFFAOYSA-N
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Description

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride is a compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, amine derivatives, and substituted naphthalene compounds.

Mechanism of Action

The mechanism of action of 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition . The compound’s ability to participate in various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine hydrochloride stands out due to its unique combination of a naphthalene ring and a dioxaborolane ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H23BClNO2

Molecular Weight

319.6 g/mol

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C17H22BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-10-6-8-13-12(11-19)7-5-9-14(13)15;/h5-10H,11,19H2,1-4H3;1H

InChI Key

HNRHRILEHKYOAK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)CN.Cl

Origin of Product

United States

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